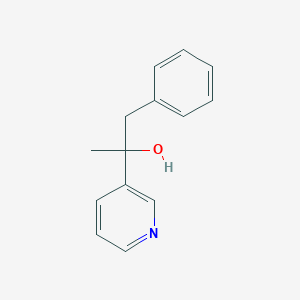

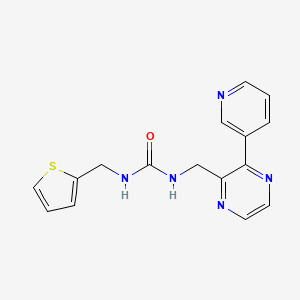

![molecular formula C16H23N3O2S B2378908 6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1421522-06-6](/img/structure/B2378908.png)

6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Benzothiazoles have a planar structure characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule . The specific molecular structure of “6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is not provided in the available resources.Scientific Research Applications

Antimicrobial Activities

6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine has been explored for its antimicrobial properties. Bektaş et al. (2007) synthesized derivatives of triazole, including compounds related to this compound, and found some of these compounds to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Anticancer Activities

This compound has also been examined for its potential in cancer treatment. Dave et al. (2012) synthesized various derivatives and tested their in-vitro cytotoxic activity. Their results indicated that these derivatives could be potential anticancer agents (Dave et al., 2012).

Synthesis of Novel Derivatives

There is significant research into the synthesis of novel derivatives of this compound for various applications. For example, Nagaraj et al. (2014) synthesized new 1, 3-Thiazolan-4-one derivatives which exhibited potent inhibitory activity compared to standard drugs at tested concentrations (Nagaraj et al., 2014).

Biochemical Studies

In biochemical research, this compound and its derivatives have been used to study various biochemical processes and interactions. For instance, Gür et al. (2020) designed and synthesized Schiff bases derived from 1,3,4-thiadiazole-2-amine to investigate their biological activities (Gür et al., 2020).

Other Applications

Additional research has focused on various chemical reactions and syntheses involving this compound. Katritzky et al. (1995) demonstrated the use of 1-(3-Morpholinoprop-2-enyl)benzotriazole, a related compound, as a synthon in the preparation of allylamines and 1,2-diaryl pyrroles (Katritzky et al., 1995).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis . The target of these derivatives is often the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in disruption of arabinogalactan biosynthesis, affecting the integrity of the mycobacterial cell wall and leading to cell death .

Biochemical Pathways

arabinogalactan biosynthesis pathway in M. tuberculosis . The downstream effects would include disruption of cell wall formation, leading to compromised cell integrity and eventual cell death .

properties

IUPAC Name |

6-ethoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c1-2-21-13-4-5-14-15(12-13)22-16(18-14)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,2-3,6-11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQWZOATKGKESO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide](/img/structure/B2378827.png)

![5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2378833.png)

![N-(4-iodophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2378836.png)

![8-(Benzylsulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2378837.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2378838.png)

![1-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2378840.png)

![4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B2378842.png)

![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378844.png)